An In-depth Technical Guide to the Chemical Properties and Applications of L-Tyrosine 7-amido-4-methylcoumarin
An In-depth Technical Guide to the Chemical Properties and Applications of L-Tyrosine 7-amido-4-methylcoumarin
Introduction: A Versatile Fluorogenic Probe for Protease Activity
L-Tyrosine 7-amido-4-methylcoumarin (H-Tyr-AMC) is a synthetic fluorogenic substrate meticulously designed for the sensitive and continuous assay of proteases, particularly those exhibiting chymotrypsin-like specificity. Its utility in biochemical and drug discovery laboratories stems from a clever chemical design: an amide linkage between L-tyrosine and the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC), effectively quenches the fluorescence of the coumarin moiety.[1][2] Enzymatic cleavage of this amide bond by a protease liberates free AMC, resulting in a significant increase in fluorescence intensity that is directly proportional to the enzyme's activity.[3] This guide provides a comprehensive overview of the core chemical properties of H-Tyr-AMC, the mechanistic basis of its application, and a detailed, field-proven protocol for its use in quantifying protease activity.
Core Chemical and Physical Properties
The efficacy of H-Tyr-AMC as a fluorogenic substrate is rooted in its distinct chemical and physical characteristics. A thorough understanding of these properties is paramount for the design of robust and reliable enzymatic assays.
Structural and Physicochemical Data
A summary of the key quantitative data for L-Tyrosine 7-amido-4-methylcoumarin is presented below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₁₈N₂O₄ | |
| Molecular Weight | 338.36 g/mol | |
| Appearance | Powder | |
| Solubility | Soluble in 80% acetic acid (50 mg/mL), DMSO. | |
| Storage Conditions | -20°C, protect from light. | [4] |
The Principle of Fluorescence Quenching and Release
The central mechanism of H-Tyr-AMC relies on intramolecular fluorescence quenching. In the intact substrate, the non-covalent interactions between the L-tyrosine residue and the 7-amido-4-methylcoumarin group suppress the fluorescence of the coumarin.[5][6] While the intact H-Tyr-AMC is essentially non-fluorescent, enzymatic hydrolysis of the amide bond liberates the highly fluorescent 7-amino-4-methylcoumarin (AMC).[3]
The free AMC molecule exhibits strong fluorescence with excitation and emission maxima in the ultraviolet and blue regions of the spectrum, respectively. This pronounced difference in fluorescence between the substrate and the product allows for a high signal-to-noise ratio in enzymatic assays.
| Fluorophore | Excitation Maxima (nm) | Emission Maxima (nm) | Quantum Yield (in Ethanol) |
| L-Tyrosine 7-amido-4-methylcoumarin (Intact) | N/A (Effectively Quenched) | N/A (Effectively Quenched) | Not Reported (Presumed to be very low) |
| 7-Amino-4-methylcoumarin (AMC, Cleavage Product) | ~341-380 | ~440-460 | ~0.5 |
Data compiled from multiple sources.[7]
Mechanism of Enzymatic Cleavage: A Tool for Studying Proteases
L-Tyrosine 7-amido-4-methylcoumarin is a premier substrate for serine proteases that preferentially cleave peptide bonds C-terminal to large hydrophobic residues, such as tyrosine.[8][9] Chymotrypsin and chymotrypsin-like proteases are prime examples of enzymes that can be assayed using this substrate.[10][11]
The enzymatic reaction involves the nucleophilic attack of a serine residue in the protease's active site on the carbonyl carbon of the amide bond linking L-tyrosine to AMC. This leads to the formation of a transient acyl-enzyme intermediate and the release of free, fluorescent AMC. The acyl-enzyme intermediate is subsequently hydrolyzed, regenerating the free enzyme for subsequent catalytic cycles.[9]
Caption: Enzymatic cleavage of H-Tyr-AMC by a chymotrypsin-like protease.
Experimental Protocol: A Self-Validating System for Protease Activity Measurement
This protocol provides a robust, step-by-step methodology for a continuous kinetic assay of chymotrypsin-like protease activity using H-Tyr-AMC. The inclusion of appropriate controls ensures the generation of reliable and reproducible data.
Materials and Reagents
-
L-Tyrosine 7-amido-4-methylcoumarin (H-Tyr-AMC)
-
Purified chymotrypsin or protease-containing sample
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0
-
96-well, black, flat-bottom microplate
-
Fluorescence microplate reader with excitation at ~360-380 nm and emission detection at ~440-460 nm
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Substrate Stock (10 mM): Dissolve an appropriate amount of H-Tyr-AMC in DMSO. Rationale: DMSO is a suitable solvent for H-Tyr-AMC and is miscible with aqueous buffers.
-
Enzyme Stock: Prepare a stock solution of the protease in a suitable buffer and determine its protein concentration. Rationale: An accurate protein concentration is essential for determining specific activity.
-
-
Assay Setup:
-
In a 96-well black microplate, prepare the following reactions (in triplicate):
-
Test Wells: Assay Buffer, H-Tyr-AMC, and enzyme solution.
-
Substrate Blank Wells: Assay Buffer and H-Tyr-AMC (no enzyme). Rationale: This control measures the background fluorescence of the substrate and buffer.
-
Enzyme Blank Wells: Assay Buffer and enzyme solution (no substrate). Rationale: This control accounts for any intrinsic fluorescence of the enzyme preparation.
-
-
-
Reaction Initiation and Measurement:
-
Add the assay components (buffer, substrate) to the wells and pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the enzyme solution to the test and enzyme blank wells.
-
Immediately place the microplate in a fluorescence reader and begin kinetic measurements. Record the fluorescence intensity every 60 seconds for 30-60 minutes.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from the corresponding test wells.
-
Plot the fluorescence intensity versus time. The initial, linear portion of the curve represents the initial reaction velocity (V₀).
-
Convert the rate of fluorescence increase (RFU/min) to the rate of product formation (moles/min) using a standard curve of free AMC.
-
Caption: Experimental workflow for a fluorogenic protease assay using H-Tyr-AMC.
Conclusion: A Powerful Tool in Protease Research
L-Tyrosine 7-amido-4-methylcoumarin stands as a testament to the power of rational chemical design in creating sophisticated tools for biological research. Its robust chemical properties, coupled with a clear and sensitive mechanism of action, make it an indispensable substrate for researchers studying chymotrypsin-like proteases. By following the detailed protocols and understanding the underlying principles outlined in this guide, scientists and drug development professionals can confidently employ H-Tyr-AMC to generate high-quality, reproducible data, thereby advancing our understanding of protease function in health and disease.
References
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Zimmerman, M., Yurewicz, E., & Patel, G. (1976). A new fluorogenic substrate for chymotrypsin. Analytical Biochemistry, 70(1), 258–262. [Link]
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Harris, J. L., Backes, B. J., Leonetti, F., Mahrus, S., Ellman, J. A., & Craik, C. S. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754–7759. [Link]
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Lotze, J., & Sewald, N. (2020). Coumarin as a structural component of substrates and probes for serine and cysteine proteases. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1868(9), 140445. [Link]
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Żamojć, K., Wiczk, W., Zaborowski, B., Jacewicz, D., & Chmurzyński, L. (2015). Fluorescence quenching of 7-amino-4-methylcoumarin by different TEMPO derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 136, 1875–1880. [Link]
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M-T, C., M-L, M., P, C., & J, M. (1996). Expedient solid-phase synthesis of fluorogenic protease substrates using the 7-amino-4-carbamoylmethylcoumarin (ACC) fluorophore. Journal of medicinal chemistry, 39(20), 3971–3978. [Link]
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Yiotakis, A., Lecoq, A., Vassiliou, S., Raynal, I., Cuniasse, P., & Dive, V. (1994). Fluorogenic Substrates for Chymotrypsin with 2-Quinolinone Derivatives as Leaving Groups. Biological Chemistry Hoppe-Seyler, 375(5), 333–338. [Link]
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Zimmerman, M., Ashe, B., Yurewicz, E. C., & Patel, G. (1977). Sensitive assays for trypsin, elastase, and chymotrypsin using new fluorogenic substrates. Analytical Biochemistry, 78(1), 47–51. [Link]
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Scilit. (n.d.). A sensitive new substrate for chymotrypsin. Analytical Biochemistry, 99(2), 316–320. [Link]
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Dang, L., et al. (1998). Kinetic and mechanistic studies on the hydrolysis of ubiquitin C-terminal 7-amido-4-methylcoumarin by deubiquitinating enzymes. Biochemistry, 37(7), 1868–1879. [Link]
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Szabó, T., et al. (2022). Fluorescence Quenching of Tyrosine-Ag Nanoclusters by Metal Ions: Analytical and Physicochemical Assessment. Molecules, 27(17), 5543. [Link]
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Open Library Publishing Platform. (n.d.). The Catalytic Mechanism of Chymotrypsin & Measuring Activity – BIOC*2580: Introduction to Biochemistry. Retrieved from [Link]
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Jakubowski, H. (2016). B: mechanisms of enzyme catalysis. In Biochemistry Online: An Approach Based on Chemical Logic. Retrieved from [Link]
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